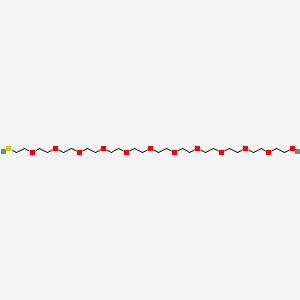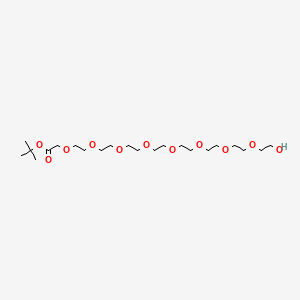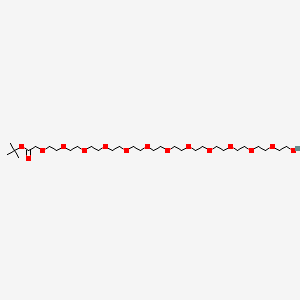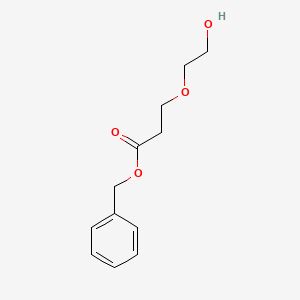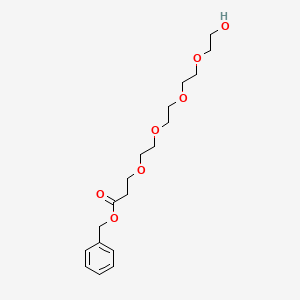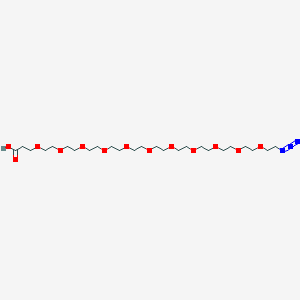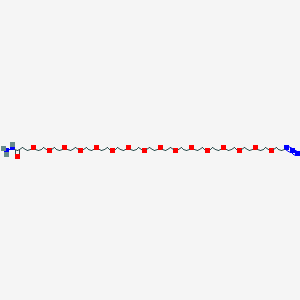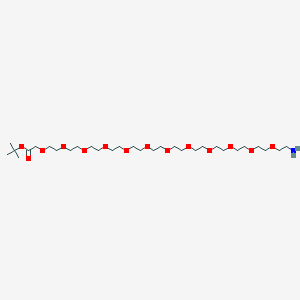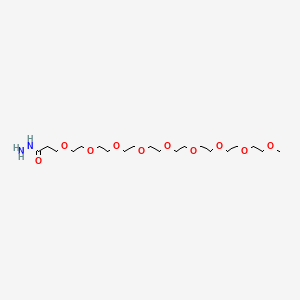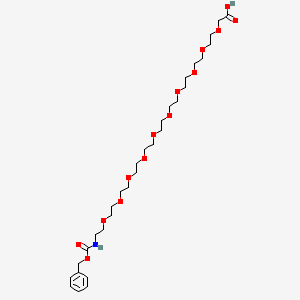
Fmoc-NH-PEG19-CH2CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-NH-PEG19-CH2CH2COOH is a compound used primarily as a polyethylene glycol-based linker in the synthesis of proteolysis targeting chimeras (PROTACs). These chimeras are designed to leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) chain with 19 ethylene glycol units, and a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG19-CH2CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) chains, which are activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using oxidizing agents like potassium permanganate or Jones reagent.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized for high yield and purity, ensuring the compound meets stringent quality standards for research applications.
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amine group for further functionalization.
Coupling Reactions: The carboxylic acid group can be activated using carbodiimides (e.g., DCC) and coupled with amines to form amide bonds.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reagents: DCC, NHS, and hydroxybenzotriazole (HOBt) are frequently employed.
Major Products:
Amide Derivatives: Formed by coupling the carboxylic acid group with various amines.
Deprotected Amines: Resulting from the removal of the Fmoc group.
科学研究应用
Fmoc-NH-PEG19-CH2CH2COOH is widely used in the synthesis of PROTACs, which are emerging as a promising approach for targeted protein degradation in drug discovery and development. The compound’s polyethylene glycol chain enhances solubility and bioavailability, making it suitable for various biomedical applications.
Applications in Different Fields:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Employed in the development of advanced materials and drug delivery systems.
作用机制
The mechanism of action of Fmoc-NH-PEG19-CH2CH2COOH in PROTACs involves the following steps:
Binding: The linker connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest.
Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to selective protein degradation.
相似化合物的比较
Fmoc-NH-PEG9-CH2CH2COOH: A shorter PEG chain variant used for similar applications.
Fmoc-NH-PEG3-CH2CH2COOH: An even shorter PEG chain variant with different solubility and bioavailability properties.
Uniqueness: Fmoc-NH-PEG19-CH2CH2COOH stands out due to its longer PEG chain, which provides enhanced solubility and flexibility in linker design. This makes it particularly useful for synthesizing PROTACs with improved pharmacokinetic properties.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H93NO23/c58-55(59)9-11-61-13-15-63-17-19-65-21-23-67-25-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-47-79-48-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-26-68-24-22-66-20-18-64-16-14-62-12-10-57-56(60)80-49-54-52-7-3-1-5-50(52)51-6-2-4-8-53(51)54/h1-8,54H,9-49H2,(H,57,60)(H,58,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHUZRAQUKEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H93NO23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1148.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
